Covalent‑Warhead Structural Differentiation vs. Pancopride (5‑HT₃ Antagonist) and Irdabisant (H₃ Antagonist)
The target compound contains an (E)-configured α,β‑unsaturated acrylamide moiety (C=C–C(=O)–NH) capable of acting as a Michael acceptor for thiolate side‑chains (e.g., cysteine residues), enabling covalent target engagement. Neither Pancopride nor Irdabisant—both molecular‑formula isomers—possess this electrophilic warhead. Pancopride is a benzamide derivative with a pyrrolidine ring substituent, and Irdabisant is a bipiperidine carboxamide lacking an α,β‑unsaturated system. The absence of this warhead in the isomers is confirmed by their SMILES structural representations in authoritative databases [1][2]. This structural differential defines a fundamentally distinct mechanism‑of‑action space: reversible, occupancy‑driven pharmacology for Pancopride and Irdabisant vs. potential covalent, duration‑of‑effect‑driven pharmacology for the target compound [3].
| Evidence Dimension | Presence of electrophilic (E)-acrylamide warhead |
|---|---|
| Target Compound Data | Present: (E)-CH=CH–C(=O)–NH– as per SMILES CN(C)C(=O)N1CCC(CC1)CNC(=O)/C=C/c1ccccc1Cl |
| Comparator Or Baseline | Pancopride (CAS 121650‑80‑4): absent; Irdabisant (CAS 1005398‑61‑7): absent |
| Quantified Difference | Qualitative binary difference (warhead present vs. absent) |
| Conditions | Structural comparison based on deposited chemical structures in PubChem and patent literature |
Why This Matters
For procurement decisions, this determines whether the compound is fit‑for‑purpose in covalent targeting screens—an experimental objective unaddressable by Pancopride or Irdabisant.
- [1] PubChem CID 121020463. (E)-4-((3-(2-chlorophenyl)acrylamido)methyl)-N,N-dimethylpiperidine-1-carboxamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2035019-48-6 (accessed 2026-05-09). View Source
- [2] PubChem CID 6918118 (Pancopride) and PubChem CID 11282394 (Irdabisant). National Center for Biotechnology Information. Compare 2D structures: absence of α,β‑unsaturated carbonyl conjugated to NH. View Source
- [3] Singh, J.; Petter, R. C.; Baillie, T. A.; Whitty, A. The resurgence of covalent drugs. Nat. Rev. Drug Discov. 2011, 10, 307–317. (Conceptual framework for acrylamide‑based covalent inhibitors). View Source
